3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride
Overview
Description
3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride is an organic compound characterized by a benzyl ether group attached to a secondary amine. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-benzyloxy-1-propanol and methylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 3-benzyloxy-1-propanol with methylamine under acidic conditions.
Purification: The resulting product is purified through recrystallization or distillation to obtain the hydrochloride salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Catalysts: Catalysts such as acid catalysts may be used to enhance the reaction rate and yield.
Scale-Up: The process is scaled up to produce larger quantities, with careful monitoring of reaction parameters to maintain product purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the benzyl ether group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Primary amines.
Substitution Products: Various substituted benzyl ethers or amines.
Scientific Research Applications
3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final drug product.
Comparison with Similar Compounds
3-Benzyloxybenzoic acid: Contains a similar benzyl ether group but with a carboxylic acid functionality.
3-Benzyloxy-1-propanol: A related compound with a hydroxyl group instead of an amine group.
2-Methyl-1-propanol: A simpler compound without the benzyl ether group.
Properties
IUPAC Name |
2-methyl-3-phenylmethoxypropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-10(7-12)8-13-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDHTOYUAFZPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)COCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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